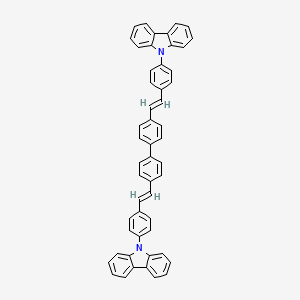
Diethyl-12-azidododecylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-12-azidododecylphosphonate is a specialized organophosphorus compound characterized by the presence of an azido group and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-12-azidododecylphosphonate typically involves the reaction of diethyl phosphite with 12-bromododecane, followed by the introduction of the azido group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:
Nucleophilic Substitution: Diethyl phosphite reacts with 12-bromododecane in the presence of a base to form diethyl-12-bromododecylphosphonate.
Azidation: The bromine atom in diethyl-12-bromododecylphosphonate is then replaced by an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-12-azidododecylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phosphonate ester can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azidation.
Reduction: Hydrogen gas with a palladium catalyst for reduction to amine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation of the phosphonate ester.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Amino derivatives.
Oxidation: Phosphonic acid derivatives.
Applications De Recherche Scientifique
Diethyl-12-azidododecylphosphonate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of diethyl-12-azidododecylphosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted to an amine, which can then interact with various biological targets. The phosphonate ester moiety can also participate in biochemical pathways, potentially inhibiting enzymes or interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler analog without the azido group.
12-azidododecane: Lacks the phosphonate ester moiety.
Diethyl-12-bromododecylphosphonate: Precursor in the synthesis of diethyl-12-azidododecylphosphonate.
Uniqueness
This compound is unique due to the presence of both the azido group and the phosphonate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Propriétés
Formule moléculaire |
C16H34N3O3P |
|---|---|
Poids moléculaire |
347.43 g/mol |
Nom IUPAC |
1-azido-12-diethoxyphosphoryldodecane |
InChI |
InChI=1S/C16H34N3O3P/c1-3-21-23(20,22-4-2)16-14-12-10-8-6-5-7-9-11-13-15-18-19-17/h3-16H2,1-2H3 |
Clé InChI |
OFYVOAVZSBUEGN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCCCCCCCN=[N+]=[N-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)

![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)

![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
